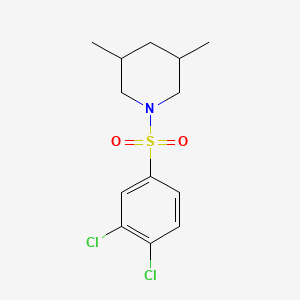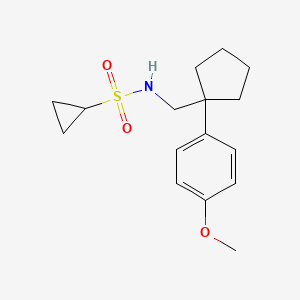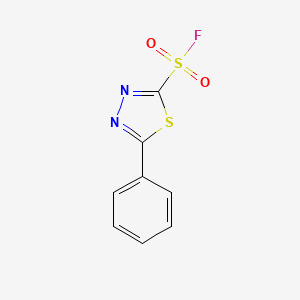
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3 . It is structurally related to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, a yellow solid was synthesized with a yield of 57% and a melting point of 213–215 °C .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” includes a pyridine ring, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 203.62 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” has a molecular weight of 203.62 . Other physical and chemical properties, such as boiling point, were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, one of which involved using trimethylamine as a classical method and the other using magnesium oxide nanoparticles .
Biological Activity
The synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown various biological activities. They have been found to inhibit receptor tyrosine kinase, show anticancer activity against lung cancer, and exhibit antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Activity
These derivatives also demonstrated antioxidant activity. The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .
Pharmacokinetic Profiles
The pharmacokinetic profiles of these derivatives were evaluated. The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Chemodivergent Synthesis
“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Anti-fibrosis Activity
Some of the target compounds synthesized using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Antibacterial Activity
The synthesized products using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were also found to have antibacterial properties .
Direcciones Futuras
The future directions for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propiedades
IUPAC Name |
methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYZSLQVBLPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)


![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)


![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)
![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)